molecular formula C17H15ClO3 B601711 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone CAS No. 217636-47-0

3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone

Cat. No.: B601711
CAS No.: 217636-47-0
M. Wt: 302.76
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Description

3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone is a chemical compound known for its role as an impurity in fenofibrate, a lipid-regulating agent. Fenofibrate is used to treat hyperlipidemia, heart disease, and diabetic complications . The compound has a molecular formula of C17H15ClO3 and a molecular weight of 302.75 .

Preparation Methods

Chemical Reactions Analysis

3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone is used in scientific research for various purposes:

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone is closely related to its role as an impurity in fenofibrate. Fenofibrate is metabolized into fenofibric acid, which activates the transcription factor PPARα. This activation leads to the regulation of lipid metabolism, including the reduction of triglycerides and cholesterol levels .

Properties

IUPAC Name

3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-11(19)12(2)21-16-9-5-14(6-10-16)17(20)13-3-7-15(18)8-4-13/h3-10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIBXSPOZIFSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733912
Record name 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217636-47-0
Record name 3-(4-(4-Chlorobenzoyl) phenoxy)butan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217636470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-(4-CHLOROBENZOYL) PHENOXY)BUTAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CH8GD8WRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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